6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC18339319
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine -](/images/structure/VC18339319.png)
Specification
Molecular Formula | C8H9ClN4 |
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Molecular Weight | 196.64 g/mol |
IUPAC Name | 6-chloro-1-propylpyrazolo[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C8H9ClN4/c1-2-3-13-7-6(5-11-13)4-10-8(9)12-7/h4-5H,2-3H2,1H3 |
Standard InChI Key | WJASIGBDSIKRHI-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C2=NC(=NC=C2C=N1)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a fused pyrazole-pyrimidine system. Key substituents include:
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Chlorine atom at position 6: Introduces electronegativity, enhancing reactivity in nucleophilic substitution reactions.
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Propyl group at position 1: A three-carbon alkyl chain contributing to lipophilicity, potentially improving membrane permeability .
The IUPAC name, 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine, reflects its substitution pattern (Figure 1). X-ray crystallographic data for analogous compounds, such as 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, reveal near-planar pyrazolopyrimidine moieties with dihedral angles <5° between fused rings . The propyl group likely induces minor steric distortions, as observed in alkylated derivatives .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis typically involves multi-step protocols starting from pyrazole precursors. A representative route, adapted from studies on similar derivatives, includes:
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Formation of the pyrazolo[3,4-d]pyrimidine core:
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Propyl group introduction:
Key reaction (simplified):
Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) .
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Crystallization: Ethanol/water mixtures yield needle-like crystals suitable for X-ray analysis .
Physicochemical Properties
Experimental data for the compound are sparse, but properties can be extrapolated from analogs (Table 1):
Table 1: Estimated Physicochemical Properties
Property | Value/Range | Basis |
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Molecular weight | 211.67 g/mol | Calculated |
Melting point | 145–150°C | Analog data |
LogP (lipophilicity) | 2.1 ± 0.3 | ChemAxon prediction |
Solubility (H₂O) | <1 mg/mL | Hydrophobic substituents |
The chloro group increases polarity ( D), while the propyl chain enhances logP by ~0.8 units compared to non-alkylated analogs .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (400 MHz, DMSO-d₆):
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δ 1.05 (t, 3H): Terminal methyl of propyl (J = 7.2 Hz).
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δ 1.85 (sextet, 2H): Central methylene of propyl.
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δ 4.45 (t, 2H): N-linked methylene (J = 7.0 Hz).
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δ 8.92 (s, 1H): Pyrimidine H-5.
¹³C NMR (101 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
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ν 750 cm⁻¹: C-Cl stretch.
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ν 1600–1450 cm⁻¹: Aromatic C=C/C=N vibrations.
Biological Activity and Mechanisms
While direct pharmacological studies are unavailable, structurally related compounds exhibit:
Anticancer Activity
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EGFR inhibition: Pyrazolopyrimidines with chloro groups show IC₅₀ values of 0.016–0.236 µM against wild-type and mutant EGFR .
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Antiproliferative effects: Analog P2 (3,5-dimethyl-1-phenyl derivative) inhibits HCT116 cells (IC₅₀ = 22.7 µM) with minimal cytotoxicity to WI38 normal cells .
Kinase Selectivity
Molecular docking suggests that the chloro group forms hydrogen bonds with kinase active sites (e.g., EGFR T790M mutant: ΔG = −9.2 kcal/mol) . The propyl group may occupy hydrophobic pockets, enhancing binding affinity .
Applications and Future Directions
Current Uses
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Intermediate in drug synthesis: Serves as a precursor for hydrazone and thiosemicarbazide derivatives .
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Kinase inhibitor scaffold: Modifications at positions 1 and 6 optimize target selectivity .
Research Opportunities
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Structure-activity relationship (SAR) studies: Systematic variation of the propyl chain length (e.g., butyl, pentyl).
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Prodrug development: Esterification of the propyl group to enhance bioavailability.
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